Lithocholic Acid

TGR5 agonism Metabolic signaling GPCR pharmacology

Sourcing a reliable TGR5 reference agonist with consistent potency is challenging. Lithocholic Acid (CAS 434-13-9) is the gold-standard natural TGR5 agonist (EC₅₀ 0.53 µM) and the only bile acid with confirmed VDR agonist activity (Ki 29 µM). • TGR5: EC₅₀ 0.53 µM, 2.4× more potent than DCA. • VDR ligand: Ki 29 µM; ideal for CYP3A4 induction & detoxification assays. • EphA2 inhibitor: Ki 49 µM; privileged scaffold for medicinal chemistry. • Antiviral: TGR5-dependent type III interferon induction in PEDV model. ≥98% purity; ambient shipping.

Molecular Formula C24H40O3
Molecular Weight 376.6 g/mol
CAS No. 434-13-9
Cat. No. B1674887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithocholic Acid
CAS434-13-9
SynonymsAcid, Isolithocholic
Acid, Lithocholic
Isolithocholic Acid
Lithocholate
Lithocholic Acid
Molecular FormulaC24H40O3
Molecular Weight376.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
InChIInChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1
InChIKeySMEROWZSTRWXGI-HVATVPOCSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 5 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 67.5 °F (NTP, 1992)
FREELY SOL IN HOT ALC;  MORE SOL IN BENZENE THAN DESOXYCHOLIC ACID;  INSOL IN PETROLEUM ETHER, GASOLINE, WATER;  SLIGHTLY SOL IN GLACIAL ACETIC ACID (ABOUT 0.2 G IN 3 ML);  MORE SOL IN ETHER THAN CHOLIC OR DESOXYCHOLIC ACID;  SOL IN ABOUT 10 TIMES ITS WT OF ETHYL ACETATE
In water, 0.38 mg/l at 25 °C.
0.000377 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lithocholic Acid Receptor Polypharmacology


Lithocholic acid (LCA, 3α-hydroxy-5β-cholanic acid) is a secondary bile acid generated in the intestine by bacterial 7α-dehydroxylation of chenodeoxycholic acid [1]. Distinguished from primary bile acids (e.g., CDCA, CA) and other secondary bile acids (e.g., DCA, UDCA) by its monohydroxy structure, LCA is the most hydrophobic naturally occurring bile acid [1]. Its receptor polypharmacology is uniquely broad among endogenous bile acids: LCA acts as a potent agonist of the membrane G protein-coupled receptor TGR5, a direct ligand of the vitamin D receptor (VDR), an activator/antagonist of the farnesoid X receptor (FXR), and a ligand for the pregnane X receptor (PXR). This signature enables applications spanning metabolic signaling, cholestasis research, oncology, and antiviral discovery.

Why LCA Cannot Be Replaced in Receptor Research


Though classified together as bile acids, LCA, DCA, CDCA, CA, and UDCA differ markedly in their receptor activation signatures and potency. LCA is the most potent natural TGR5 agonist (EC₅₀ 0.53 μM) and uniquely combines this property with direct VDR binding (Ki 29 μM), while CDCA acts primarily as the most potent natural FXR agonist (EC₅₀ 10–50 μM) [1][2]. Non-bile acid TGR5 agonists such as INT-777 or BAR501 may offer selectivity but lack the VDR and Eph receptor activities that make LCA a multifunctional probe [1][3]. Consequently, substituting another bile acid or synthetic agonist for LCA can completely alter the signaling output in cell-based assays and mismatch the target engagement profile in animal models.

LCA Comparative Performance Data


TGR5 Agonist Potency Across Natural Bile Acids

Lithocholic acid (LCA) is the most potent natural agonist at the TGR5 receptor. In an authoritative pharmacological ranking, the order of potency is LCA > deoxycholic acid (DCA) > chenodeoxycholic acid (CDCA) > cholic acid (CA) [1]. Quantitative EC₅₀ values from a consolidated literature analysis place LCA at 0.53 μM, compared to DCA (1.25 μM), CDCA (6.71 μM), CA (13.6 μM), and UDCA (36.4 μM) [2]. This 2.4-fold advantage over DCA and >12-fold over CDCA translates into substantially lower effective concentrations in cell-based assays measuring TGR5-dependent cAMP elevation or hormone secretion.

TGR5 agonism Metabolic signaling GPCR pharmacology

VDR Binding Affinity Among Bile Acids

Lithocholic acid directly binds the vitamin D receptor (VDR) with a Ki of 29 μM in competitive radioligand binding assays, and activates VDR with a Ki of 30 μM; this property is absent for deoxycholic acid (DCA) and cholic acid (CA), both of which show no effect on VDR at comparable concentrations [1]. LCA's VDR affinity is stronger than its interaction with other nuclear receptors (PXR, FXR) under the same assay conditions . This unique VDR engagement enables LCA to induce CYP3A expression in vivo, a detoxification pathway not triggered by DCA or CA.

VDR agonism Nuclear receptor profiling Detoxification pathways

EphA2–Ephrin-A1 Inhibition Specificity

Lithocholic acid acts as a competitive and reversible inhibitor of the EphA2–ephrin-A1 protein–protein interaction (Ki = 49 μM), with cellular IC₅₀ values of 48 μM and 66 μM in PC3 and HT29 cell lines, respectively [1]. Structurally related bile acids (deoxycholic acid, chenodeoxycholic acid, cholic acid, ursodeoxycholic acid) did not inhibit Eph–ephrin binding nor affect EphA2 phosphorylation under the same conditions, indicating that EphA2 antagonism is a distinctive property of LCA within the bile acid class [1]. LCA does not inhibit the enzymatic kinase activity of EphA2 at 100 μM, confirming it targets the extracellular protein–protein interaction interface rather than the catalytic domain [1].

Eph receptor antagonism Cancer signaling Protein–protein interaction inhibitors

Mammalian DNA Polymerase β Inhibition

LCA inhibits mammalian DNA polymerase β with an IC₅₀ of 15 μM, an activity attributed to its specific binding to the N-terminal 8-kDa domain of the enzyme [1]. Chenodeoxycholic acid (CDCA), the primary bile acid from which LCA is biosynthesized, has not been reported to share this inhibitory activity at comparable concentrations. Although systematic comparative inhibition data across all major bile acids are not consolidated in a single study, structural analyses indicate that the monohydroxy configuration and hydrophobic character of LCA are key determinants for occupying the polymerase β interaction pocket [1]. Synthetic LCA derivatives have been designed with improved potency, but LCA itself remains the baseline natural scaffold for this activity [1].

DNA polymerase inhibition Cancer biology Enzyme inhibitor screening

Anti-PEDV Activity in Epithelial Cells

In a comparative study assessing four bile acids (CA, CDCA, DCA, LCA) against porcine epidemic diarrhea virus (PEDV) in IPEC-J2 porcine epithelial cells, LCA exhibited the most pronounced antiviral activity [1]. At concentrations of 1–10 μM, LCA suppressed PEDV N protein expression and viral replication in a concentration-dependent manner (p < 0.05), primarily by inhibiting the viral replication stage (not attachment or entry) [1]. The antiviral effect was mechanistically linked to TGR5-dependent induction of type III interferon (IFN-λ) and interferon-stimulated genes (ISG15); blockade of TGR5 with SBI-115 (100 nM) abrogated LCA's antiviral activity [1]. While all four bile acids showed some degree of inhibition, LCA consistently demonstrated the strongest anti-PEDV phenotype, consistent with its superior TGR5 potency.

Antiviral activity PEDV TGR5-mediated innate immunity

Recommended Application Scenarios for LCA


TGR5 Agonist Benchmarking and Metabolic Assays

LCA serves as the gold-standard natural agonist reference compound for TGR5 receptor activation studies. With an EC₅₀ of 0.53 μM—2.4-fold more potent than DCA and 12.7-fold more potent than CDCA—LCA should be used as the positive control in cAMP accumulation, GLP-1 secretion, and energy expenditure assays . Its superior potency reduces the required working concentration, minimizing solvent toxicity and non-specific bile acid effects in cell-based platforms.

VDR Profiling and CYP3A Induction

LCA is the only natural bile acid with confirmed VDR agonist activity (Ki 29 μM) . Researchers investigating bile acid–mediated CYP3A induction, intestinal detoxification, or VDR-driven gene transcription should select LCA over DCA or CDCA, which lack VDR activity. LCA is also the appropriate physiological ligand for VDR mutant screens (e.g., H305F mutant with enhanced LCA sensitivity) [1].

EphA2–Ephrin-A1 Inhibitor Discovery

LCA is the only bile acid scaffold with validated EphA2–ephrin-A1 inhibitory activity (Ki 49 μM; cellular IC₅₀ 48–66 μM) . It is the recommended starting compound for medicinal chemistry programs targeting the Eph–ephrin interface. Synthetic LCA derivatives with sub-micromolar EphA2 affinity (e.g., UniPR129) have been developed, confirming LCA's utility as a privileged scaffold [1].

Antiviral Mechanism Studies on Coronaviruses

In PEDV-infected IPEC-J2 cells, LCA demonstrates the most robust antiviral activity among tested bile acids (LCA > DCA > CDCA > CA), acting at the replication stage via TGR5-dependent type III interferon induction . LCA should be the compound of choice for studies exploring bile acid receptor–mediated antiviral innate immunity, and can serve as a natural prototype for developing TGR5-targeted antiviral agents.

Technical Documentation Hub

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